molecular formula C17H16ClN5O4S B2485960 N-(4-chlorophenyl)-2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 1105210-31-8

N-(4-chlorophenyl)-2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2485960
CAS No.: 1105210-31-8
M. Wt: 421.86
InChI Key: ZRGMAZKCCJMDJW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound with a unique structure that combines elements of pyrazolo[3,4-d]pyrimidine and thiolane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multiple steps. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the thiolane moiety and the chlorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane moiety may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds share a similar core structure but differ in the substituents attached to the core.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have variations in the pyrazolo[3,4-d]pyrimidine core, leading to different chemical and biological properties.

    Thiolane-containing compounds: These compounds contain the thiolane moiety and may exhibit similar reactivity and applications.

The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O4S/c18-11-1-3-12(4-2-11)21-15(24)8-22-10-19-16-14(17(22)25)7-20-23(16)13-5-6-28(26,27)9-13/h1-4,7,10,13H,5-6,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGMAZKCCJMDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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